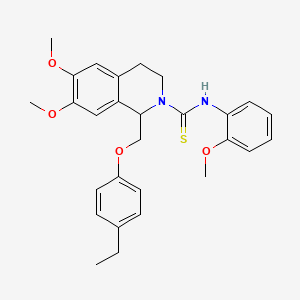
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.317. The purity is usually 95%.
BenchChem offers high-quality 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Effects of Related Compounds
Research on acetamide, formamide, and their derivatives has significantly contributed to our understanding of biological consequences following exposure. These chemicals have commercial importance and exhibit varied biological responses, both qualitatively and quantitatively. Updated information emphasizes environmental toxicology and the expanded knowledge base over the years, suggesting potential research pathways for related compounds like the one of interest (Kennedy, 2001).
Advanced Oxidation Processes in Drug Degradation
Advanced Oxidation Processes (AOPs) have been studied for the degradation of pharmaceuticals, offering insights into kinetics, mechanisms, and by-products. This research highlights the complexity of drug degradation pathways and the potential for novel compounds to undergo similar processes. The examination of by-products and their biotoxicity may inform future studies on the environmental impact and degradation behavior of complex acetamide derivatives (Qutob et al., 2022).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes reveals a structural diversity that influences biological activity. This work underscores the importance of ligand environment and the potential for developing novel therapeutic agents based on organotin chemistry. Research on compounds like the one mentioned could explore similar bioactive frameworks for treating infectious diseases (Iqbal et al., 2015).
Trafficking of NMDA Receptors
The trafficking of NMDA receptors in the central nervous system highlights the intricate regulation of synaptic numbers and types, which has implications for neurological diseases. Studies in this area may offer a foundation for investigating how compounds affecting neurotransmitter systems could modulate receptor trafficking and influence neurophysiological outcomes (Horak et al., 2014).
Synthesis and Pharmacological Activities of Piracetam and its Derivatives
The synthesis and pharmacological activities of piracetam, a nootropic drug, provide a model for understanding how modifications to cyclic compounds can influence their biological activities. Given the chemical structure mentioned, exploring similar synthetic methodologies and biological evaluations could uncover new therapeutic potentials for related compounds (Dhama et al., 2021).
特性
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-2-3-11-12(7-10)23-5-4-22-11/h2-3,6-7H,4-5,8H2,1H3,(H2,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVQNVIUFXTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


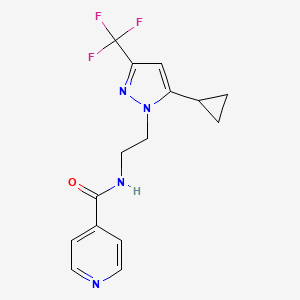
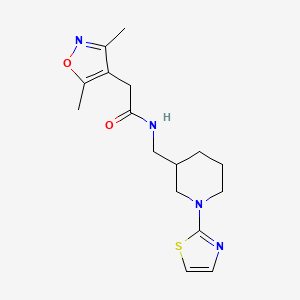
![1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/structure/B2800839.png)
![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)
![8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2800842.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2800847.png)
![N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide](/img/structure/B2800848.png)
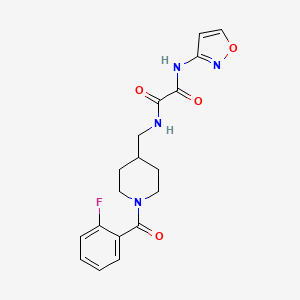
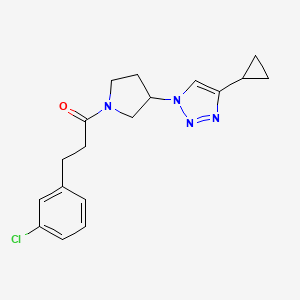
![7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2800853.png)
![4-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2800854.png)
